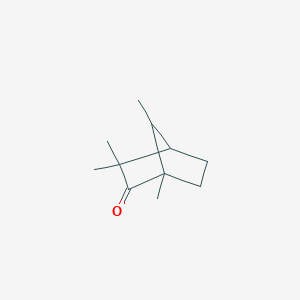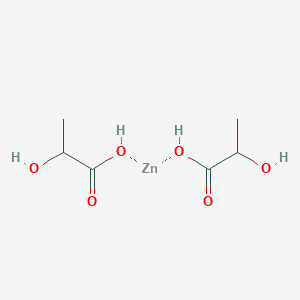
乳酸锌盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Zinc lactate has a wide range of applications in scientific research, including:
作用机制
Target of Action
Lactic acid ZINC salt, also known as Zinc lactate, primarily targets immune cells . It has been found to have cell, receptor, mediator, and microenvironment-specific effects that augment T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions .
Mode of Action
Zinc lactate is a salt formed by the reaction of lactic acid with zinc oxide . Lactic acid produces a metabolic alkalinizing effect . Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations . This interaction with its targets leads to changes in the metabolic pathways of the cells.
Biochemical Pathways
The cell-to-cell lactate shuttle theory introduced the idea that lactate can be produced in one cell type and consumed in another .
Pharmacokinetics
Zinc lactate appears as a white to almost white fine powder. It is nearly odorless, highly soluble in water, and insoluble in ethanol . These properties influence its absorption, distribution, metabolism, and excretion (ADME), impacting its bioavailability.
Result of Action
The action of lactic acid ZINC salt results in a variety of effects at the molecular and cellular level. For instance, it has been found to have immunomodulatory effects, which may have a substantial impact in conditions with elevated lactate levels such as cancer, sepsis, autoimmunity, and wound healing .
Action Environment
The action, efficacy, and stability of lactic acid ZINC salt can be influenced by various environmental factors. For instance, LAB cells resist a variety of stressors, including temperature fluctuations, osmotic and pH shocks, exposure to oxidants and ultraviolet radiation, substrate deprivation, mechanical damage, and more . These factors can affect the action of lactic acid ZINC salt in the body.
准备方法
Synthetic Routes and Reaction Conditions: Zinc lactate is synthesized by reacting lactic acid with zinc oxide. The reaction can be represented as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of zinc lactate involves the same basic reaction but on a larger scale. The process includes the careful control of temperature and pH to optimize yield and purity. The resulting product is then purified and dried to obtain the final zinc lactate powder .
化学反应分析
Types of Reactions: Zinc lactate can undergo various chemical reactions, including:
Oxidation: Zinc lactate can be oxidized under specific conditions, although this is less common.
Substitution: Zinc lactate can participate in substitution reactions where the lactate ion is replaced by other ligands.
Common Reagents and Conditions: Common reagents used in reactions with zinc lactate include acids, bases, and other metal salts. The conditions for these reactions vary depending on the desired outcome.
Major Products Formed: The major products formed from reactions involving zinc lactate depend on the specific reagents and conditions used. For example, reacting zinc lactate with sulfuric acid can produce zinc sulfate and lactic acid .
相似化合物的比较
Zinc Gluconate: Another zinc salt used in dietary supplements and cosmetics.
Zinc Acetate: Used in lozenges for treating the common cold and as a dietary supplement.
Zinc Citrate: Commonly used in dental care products for its antimicrobial properties.
Uniqueness of Zinc Lactate: Zinc lactate is unique due to its combination of zinc and lactic acid, which provides both antimicrobial and antioxidant properties. Its high solubility in water makes it particularly useful in applications where rapid dissolution is required .
属性
CAS 编号 |
16039-53-5 |
|---|---|
分子式 |
C6H12O6Zn |
分子量 |
245.5 g/mol |
IUPAC 名称 |
2-hydroxypropanoic acid;zinc |
InChI |
InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); |
InChI 键 |
GWUDZEJIEQLLHN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |
规范 SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.[Zn] |
Key on ui other cas no. |
16039-53-5 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


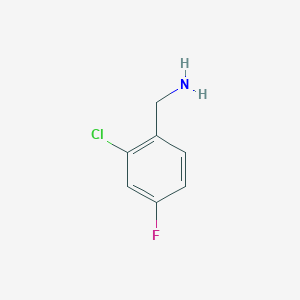
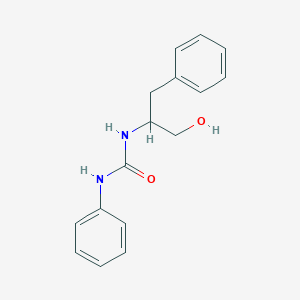
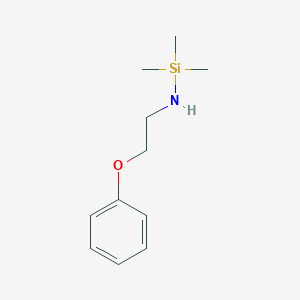
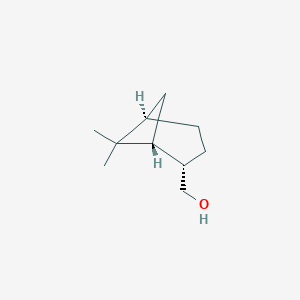
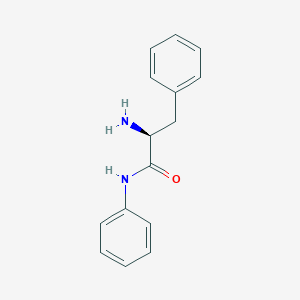
![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)
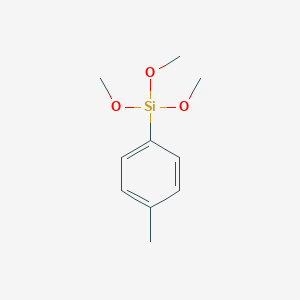

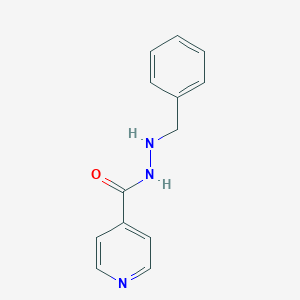
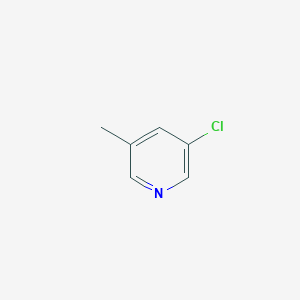
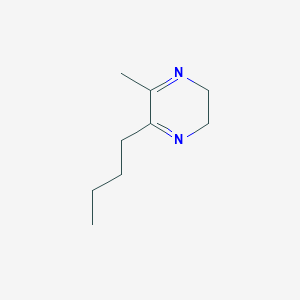

![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
